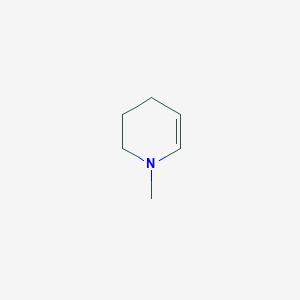![molecular formula C17H21N3O2S B14617768 N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea CAS No. 57191-00-1](/img/structure/B14617768.png)
N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is a complex organic compound with a unique structure that includes a pyridine ring substituted with a propylsulfanyl group and an oxyphenyl urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring substituted with the propylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a propylthiol is reacted with a halogenated pyridine under basic conditions.
Next, the oxyphenyl urea moiety is introduced through a coupling reaction. This can be done by reacting the substituted pyridine with an isocyanate derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
Eigenschaften
CAS-Nummer |
57191-00-1 |
|---|---|
Molekularformel |
C17H21N3O2S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[4-(6-propylsulfanylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C17H21N3O2S/c1-4-12-23-16-7-5-6-15(19-16)22-14-10-8-13(9-11-14)18-17(21)20(2)3/h5-11H,4,12H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
ITTMAKJUHBRUIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=CC(=N1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


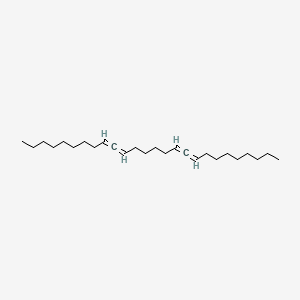

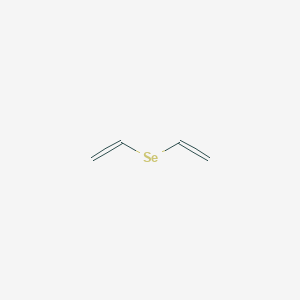
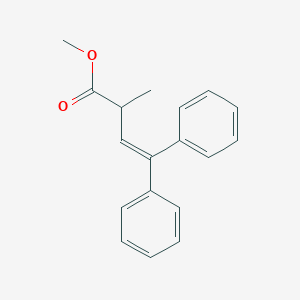
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
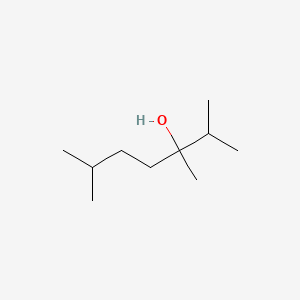
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
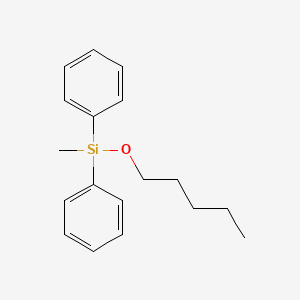
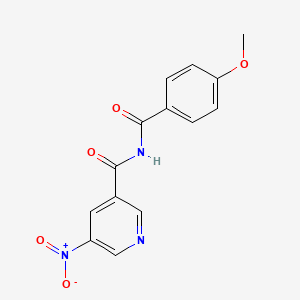

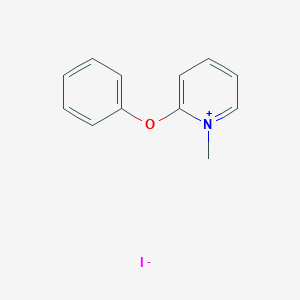

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
